molecular formula C15H25NO3S B2457453 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone CAS No. 1448044-84-5

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone

Cat. No.: B2457453
CAS No.: 1448044-84-5
M. Wt: 299.43
InChI Key: FNHIVRTZGUICFS-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone is a synthetic organic compound characterized by the presence of a cyclohexylsulfonyl group attached to an azetidine ring, which is further connected to a cyclopentylmethanone moiety

Preparation Methods

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclohexylsulfonyl Group: This step involves sulfonylation reactions using reagents such as cyclohexylsulfonyl chloride.

    Attachment of the Cyclopentylmethanone Moiety: This can be done through acylation reactions using cyclopentylcarbonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structural features.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone involves its interaction with specific molecular targets. The cyclohexylsulfonyl group may interact with enzymes or receptors, while the azetidine ring and cyclopentylmethanone moiety contribute to the overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopentyl)methanone include:

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone: This compound has a thiophen-2-yl group instead of a cyclopentyl group.

    (3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclohexyl)methanone: This compound has a cyclohexyl group instead of a cyclopentyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S/c17-15(12-6-4-5-7-12)16-10-14(11-16)20(18,19)13-8-2-1-3-9-13/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHIVRTZGUICFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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